(2S,4R)-2-(Bromomethyl)-4-tert-butylpiperidine;hydrobromide
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Description
(2S,4R)-2-(Bromomethyl)-4-tert-butylpiperidine;hydrobromide, commonly known as Br-MTP-HBr, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a piperidine derivative that has a bromomethyl group attached to its second carbon atom and a tert-butyl group attached to its fourth carbon atom. The hydrobromide salt form of Br-MTP is a white crystalline powder that is soluble in water and other polar solvents.
Scientific Research Applications
1. Synthesis of Antiviral Lipopeptide Cavinafungin B
- Summary of the Application: This compound was used in the synthesis of the antiviral natural product cavinafungin B .
- Methods of Application: The researchers leveraged a one-pot chemoenzymatic synthesis of (2S,4R)-4-methylproline and oxazolidine-tethered (Rink-Boc-ATG-resin) SPPS methodology .
- Results: The researchers reported an efficient ten-step synthesis of cavinafungin B in 37% overall yield . This general strategy could prove amenable to the construction of other natural and unnatural linear lipopeptides .
2. Rational Design of Protein Stability
- Summary of the Application: The compound was used to study the effect of (2S,4R)-4-Fluoroproline on the stability and folding pathway of ubiquitin .
- Methods of Application: The researchers used 4-substituted proline analogs capable to induce pre-organization in target proteins .
- Results: The researchers found that peptides and proteins containing 4-fluorinated proline derivatives can be stabilized by forcing the pyrrolidine ring in its favored puckering conformation .
properties
IUPAC Name |
(2S,4R)-2-(bromomethyl)-4-tert-butylpiperidine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrN.BrH/c1-10(2,3)8-4-5-12-9(6-8)7-11;/h8-9,12H,4-7H2,1-3H3;1H/t8-,9+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIZUADMCCWFJI-RJUBDTSPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCNC(C1)CBr.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1CCN[C@@H](C1)CBr.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-2-(Bromomethyl)-4-tert-butylpiperidine;hydrobromide |
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